2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Overview

Description

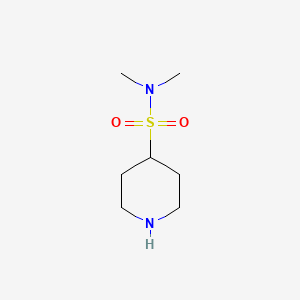

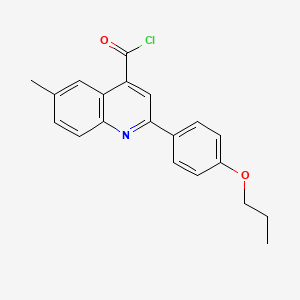

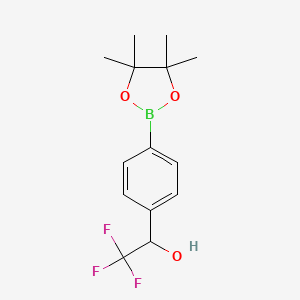

The compound “2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol” is a complex organic molecule. It contains a trifluoroethanol group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction, FTIR, and NMR . Density functional theory (DFT) could be used to calculate the molecular structure and compare it with experimental values .Scientific Research Applications

Chemical Properties

This compound has a molecular formula of C2H3F3O and a molecular weight of 100.0398 . It is also known by other names such as β,β,β-Trifluoroethyl alcohol, Fluorinol 85, 2,2,2-Trifluoroethanol, 2,2,2-Trifluoroethyl alcohol, CF3CH2OH, Perfluoro-1,1-dihydroethanol, and TFE .

Synthesis of Indolo-fused Heterocyclic Inhibitors

This compound has been used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . This could potentially lead to the development of new treatments for hepatitis C.

Studies of Pi-Interactions and Electronic Structure

It has been used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates . These studies can provide valuable insights into the properties of these complex molecules.

Synthesis of Subphthalocyanine and Fused-ring Nicotine Derivatives

This compound has been used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives . These derivatives could have potential applications in various fields, including materials science and medicinal chemistry.

Intracellular Targeting

This benzyl boronate tag is a synthetic means for the subcellular targeting of cargo to the nucleus . Intracellular targeting can be important for understanding the localization of metabolites, proteins, or chemical probes or to increase therapeutic efficacy by concentrating a drug at its site of action and reducing off-target effects .

Mechanism of Action

Target of Action

Similar compounds, such as boric acid derivatives, have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that similar compounds, such as boric acid derivatives, are often used as enzyme inhibitors or specific ligand drugs .

Biochemical Pathways

Boric acid derivatives, like 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol, are significant reaction intermediates in organic synthesis reactions. They have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Result of Action

Similar compounds have been found to induce apoptosis and necrosis of certain cancer cells .

properties

IUPAC Name |

2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-9(6-8-10)11(19)14(16,17)18/h5-8,11,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXSVIYLABOQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676946 | |

| Record name | 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887781-87-5 | |

| Record name | 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)